![molecular formula C12H8BrClS B1331366 (4-Bromophenyl)(4-chlorophenyl)sulfane CAS No. 24535-57-7](/img/structure/B1331366.png)
(4-Bromophenyl)(4-chlorophenyl)sulfane
Overview
Description
4-Bromophenyl)(4-chlorophenyl)sulfane (BCP) is an organosulfur compound that has been studied for its potential applications in scientific research. BCP is a heterocyclic compound composed of a benzene ring with a sulfur atom in the center and bromine and chlorine substituents on the ring. BCP has been investigated for its use in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Antimicrobial and Antibiofilm Agents
Research indicates that derivatives of (4-Bromophenyl)(4-chlorophenyl)sulfane, such as N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine, have been studied for their antimicrobial and antibiofilm properties. Modifications in the structure by replacing the chlorine atom with a bromine atom aim to increase the lipophilic character of the compounds, potentially enhancing their therapeutic potential .
DFT Calculations and Molecular Docking
DFT (Density Functional Theory) calculations and molecular docking studies have been utilized to examine interactions of selected sulfone analogues, including (4-Bromophenyl)(4-chlorophenyl)sulfane derivatives, on surfaces like atomic thickness graphene. This research aids in understanding the self-assembly processes of these compounds at the molecular level .
Synthesis of Sulfones
Sulfones are versatile synthetic intermediates in organic chemistry. Molecules bearing a sulfone unit, such as (4-Bromophenyl)(4-chlorophenyl)sulfane, have found various applications in diverse fields like agrochemicals, pharmaceuticals, and polymers. The sulfone group can serve as a temporary modulator of chemical reactivity, making it valuable for synthetic applications .
Mechanism of Action
Target of Action
Related compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against bacterial and fungal strains . The targets could be key proteins or enzymes in these microorganisms that are essential for their survival and proliferation.
Mode of Action
The lipophilic character of related compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that these compounds may interact with their targets through hydrophobic interactions, leading to disruption of normal cellular functions.
Biochemical Pathways
The antimicrobial activity of related compounds suggests that they may interfere with essential biochemical pathways in bacteria and fungi, leading to their death or inhibition of growth .
Pharmacokinetics
The lipophilic nature of related compounds suggests that they may have good absorption and distribution profiles
Result of Action
Related compounds have shown promising antimicrobial activity against bacterial and fungal strains . This suggests that the compound may lead to the death or inhibition of these microorganisms.
properties
IUPAC Name |
1-bromo-4-(4-chlorophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYODSDEPRLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295148 | |
Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24535-57-7 | |
Record name | 24535-57-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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